2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
CAS No.: 1537268-73-7
Cat. No.: VC6991800
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1537268-73-7 |
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Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.202 |
IUPAC Name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanol |
Standard InChI | InChI=1S/C10H10N2O2/c13-7-6-9-11-12-10(14-9)8-4-2-1-3-5-8/h1-5,13H,6-7H2 |
Standard InChI Key | JELBADMXOJTVPB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN=C(O2)CCO |
Introduction
Chemical Identity and Structural Features
The IUPAC name 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol reflects its molecular architecture:
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1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom.
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Phenyl substituent: Attached at the 5-position of the oxadiazole ring.
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2-Hydroxyethyl group: Linked to the 2-position of the oxadiazole, introducing hydrophilicity.
Molecular Formula and Key Properties
Property | Value |
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Molecular formula | CHNO |
Molecular weight | 190.20 g/mol |
LogP (predicted) | 1.45 |
Topological PSA | 72.84 Ų |
Hydrogen bond donors | 1 (hydroxyl group) |
Hydrogen bond acceptors | 4 (oxadiazole O, N; hydroxyl O) |
The hydroxyl group enhances aqueous solubility compared to non-polar analogs like 2-chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone (LogP = 2.16) .
Synthesis and Optimization Strategies
Cyclization of Hydrazide Precursors
A common route to 1,3,4-oxadiazoles involves cyclizing hydrazides with dehydrating agents. For example:
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Hydrazide formation: Reacting ethyl 4-chlorobenzoate with hydrazine hydrate yields 4-chlorobenzohydrazide .
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Cyclization: Treating the hydrazide with carbon disulfide (CS) and potassium hydroxide (KOH) in ethanol under reflux forms 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol .
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Functionalization: Alkylating the thiol group with 2-bromoethanol could theoretically yield the target compound, though this step requires optimization to avoid over-oxidation .
Alternative Pathways
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Schiff base intermediates: Ansari et al. (2009) demonstrated that Schiff bases derived from 2-phenyl-3-semicarbazidoindole undergo cyclo-dehydrogenation with FeCl in acetic acid to form oxadiazoles . Adapting this method with ethanolamine derivatives may provide a route to the hydroxyethyl substituent.
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Nucleophilic substitution: Amer et al. (2018) synthesized 5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol via nucleophilic substitution of ethyl chloroacetate with p-nitrophenol . Replacing chloroacetate with bromoethanol derivatives could yield the desired product.
Physicochemical and Spectroscopic Characterization
Spectral Data (Predicted)
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IR spectroscopy:
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O–H stretch: 3200–3600 cm (hydroxyl).
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C=N stretch: 1600–1650 cm (oxadiazole ring).
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H NMR (DMSO-d):
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δ 2.80–2.90 (t, 2H, –CH–OH).
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δ 3.70–3.80 (t, 2H, oxadiazole–CH–).
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δ 7.40–8.10 (m, 5H, aromatic protons).
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Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl group.
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Stability: Susceptible to oxidative degradation at the hydroxyl group under acidic conditions.
Biological Activities and Mechanisms
Neuroprotective Activity
Compounds bearing the 5-phenyl-1,3,4-oxadiazole scaffold inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), key targets in Alzheimer’s disease . For instance, SD-6 (IC = 0.907 µM for AChE) shares structural similarities with the target compound, suggesting potential cognitive-enhancing properties .
Anticancer Activity
Oxadiazoles induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels. While direct evidence is lacking, the electron-deficient oxadiazole ring may interact with cellular thiols, disrupting redox homeostasis.
Applications in Drug Discovery
Multitarget-Directed Ligands (MTDLs)
The compound’s ability to simultaneously inhibit AChE and BACE-1 positions it as a candidate for MTDL development, addressing multifactorial diseases like Alzheimer’s .
Prodrug Design
The hydroxyl group serves as a site for esterification, enabling prodrug strategies to improve blood-brain barrier permeability.
Recent Advances and Future Directions
Computational Modeling
Molecular docking studies predict strong interactions with AChE’s peripheral anionic site (PAS), akin to donepezil . Virtual screening of derivatives could identify optimized analogs.
Synthetic Methodology Innovations
Recent work by Suman Bala et al. (2014) highlights microwave-assisted synthesis as a rapid, high-yield approach to oxadiazoles , which could be adapted for this compound.
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